BRD4 BD2 vs. BD1 Domain Selectivity Profile (Target Compound vs. Pan-BET Standards)
The target compound displays a marked selectivity for the BD2 domain of BRD4 over BD1, a feature not observed in classic pan-BET inhibitors. The measured dissociation constant (Kd) for the primary target, BRD4 BD2, is 0.300 nM, as assessed by the BROMOscan assay [1]. Affinity for the BD1 domain is over 11-fold weaker, with a Kd of 3.40 nM in a DiscoverX assay [2]. For comparison, the archetypal pan-BET inhibitor JQ1 exhibits near-equipotent binding across domains, with reported Kd values of 49 nM for BD1 and 90 nM for BD2, a difference of less than 2-fold . This indicates that the 4-bromobenzoyl and p-tolyl substituted pyrrolo[1,2-c]pyrimidine scaffold inherently favors a BD2-selective interaction profile, differentiating it from first-generation BET inhibitors.
| Evidence Dimension | BRD4 BD2 vs. BD1 Selectivity Ratio |
|---|---|
| Target Compound Data | Kd: 0.300 nM (BD2) and 3.40 nM (BD1); Selectivity ratio (BD1/BD2) = 11.3-fold |
| Comparator Or Baseline | JQ1 (Pan-BET Inhibitor); Kd: 49 nM (BD1) and 90 nM (BD2); Selectivity ratio ~0.5-fold |
| Quantified Difference | Target compound is ~11-fold selective for BD2 vs. BD1; JQ1 is non-selective. The target compound has 300-fold higher affinity for BD2 compared to JQ1. |
| Conditions | Target compound: BROMOscan (BD2) and DiscoverX (BD1). JQ1: BROMOscan assay conditions (from Selleckchem product page). |
Why This Matters
For scientists procuring a chemical tool to dissect BD2-specific biology, this compound offers a functional selectivity window of over 11-fold, a capability that a pan-BET control like JQ1 cannot provide.
- [1] BindingDB BDBM50148603. Binding affinity to BRD4 BD2 (Kd: 0.300 nM in BROMOscan). View Source
- [2] BindingDB BDBM50148603. Binding affinity to BRD4 BD1 (Kd: 3.40 nM in DiscoverX). View Source
